6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic small molecule characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 8-position. The molecule is further functionalized with a tetrahydropyridazine carboxamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)7-2-1-5-22-9(19-21-11(7)22)6-17-12(24)8-3-4-10(23)20-18-8/h1-2,5H,3-4,6H2,(H,17,24)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIFPXPZQHXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels.
Mode of Action
This compound acts as a potent and selective inhibitor of DPP4 . It binds to DPP4 in a manner that prevents the enzyme from breaking down incretin hormones, thereby prolonging their action. This results in increased insulin release in response to meals and decreased glucagon release.
Biochemical Pathways
By inhibiting DPP4, the compound affects the incretin system , a group of metabolic hormones that decrease blood glucose levels. The inhibition of DPP4 leads to increased levels of GLP-1, an incretin hormone. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake. All these actions contribute to the regulation of blood glucose levels.
Pharmacokinetics
They are metabolized by the liver and excreted in the urine. These properties can impact the compound’s bioavailability and effectiveness.
Result of Action
The result of the compound’s action is an improvement in blood glucose control . By inhibiting DPP4 and thereby increasing the levels of active incretin hormones, the compound helps to regulate blood glucose levels. This can be beneficial for individuals with type 2 diabetes.
Action Environment
Environmental factors such as diet, exercise, and other medications can influence the action, efficacy, and stability of this compound. For example, a diet high in carbohydrates can increase blood glucose levels and may require a higher dose of the compound for effective control. Regular exercise can enhance the body’s sensitivity to insulin, potentially enhancing the compound’s effectiveness. Other medications can interact with the compound, affecting its metabolism and excretion.
Biological Activity
The compound 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic derivative that incorporates a triazole moiety and has shown promising biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.34 g/mol. The structural features include:
- A triazolo ring system.
- A tetrahydropyridazine moiety.
- Multiple fluorine substituents that enhance biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 values for related triazolo derivatives range from 1.1 to 18.8 µM, suggesting potent anticancer potential compared to standard chemotherapeutics .
- The incorporation of trifluoromethyl groups has been linked to enhanced activity against cancer cells due to increased lipophilicity and improved membrane permeability.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Triazole derivatives have been documented to possess broad-spectrum antibacterial and antifungal activities. For example, compounds with similar scaffolds have shown minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
- The mechanism of action often involves inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing the triazole nucleus can act as inhibitors for various enzymes:
- Carbonic anhydrase inhibitors : Compounds with similar structures have demonstrated effective inhibition of this enzyme, which is crucial in regulating pH and fluid balance in biological systems.
- Cholinesterase inhibitors : This activity suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic function .
Case Studies and Research Findings
A review of literature highlights several case studies focusing on the biological activity of triazole derivatives:
| Study | Compound | Activity | IC50/MIC |
|---|---|---|---|
| Barbuceanu et al. (2020) | Triazolo-thiadiazoles | Antibacterial | MIC: 8 µg/mL against Bacillus cereus |
| PMC8816708 (2022) | Various triazole derivatives | Cytotoxicity | IC50: 1.1–18.8 µM |
| PMC7384432 (2020) | Triazole-fused compounds | Antifungal | MIC: 0.5–4 µg/mL against Candida albicans |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization of precursor molecules. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research has highlighted the potential of 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : In vitro assays have shown that certain derivatives can inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Case Studies : Compounds related to this structure have demonstrated potent activity against Mycobacterium tuberculosis, indicating potential for development as an anti-tubercular drug.
Comparison with Similar Compounds
Key Observations :
- Core Diversity : The target compound features a triazolo-pyridine fused system, whereas the patented analogs use a triazolo-oxazin scaffold fused to a benzamide backbone. This difference likely impacts target selectivity and binding kinetics.
- Fluorination Patterns : The trifluoromethyl group in the target compound is positioned on the triazolo-pyridine ring, contrasting with the trifluoropropyloxy and fluoro substituents in the patented compounds. Fluorination in the latter may enhance metabolic stability but reduce solubility compared to the target compound’s CF₃ group.
Pharmacological Activity
The triazolo-oxazin derivatives exhibit:
- Enhanced binding affinity due to the oxazin ring’s hydrogen-bonding capacity.
In contrast, the target compound’s tetrahydropyridazine moiety may favor interactions with hydrolases or receptors requiring cyclic amide recognition.
Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group in the target compound likely improves membrane permeability compared to the more polar trifluoropropyloxy group in the analogs.
- Metabolic Stability : The absence of a methoxy group (seen in one analog) may reduce oxidative metabolism, extending half-life.
Patent Landscape
The analogs in EP 3 532 474 B1 are protected for use in "disease conditions mediated by protein kinases," suggesting the target compound could occupy a related therapeutic niche with structural innovations to bypass prior art .
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
A general procedure involves treating 2-amino-3-chloro-5-(trifluoromethyl)pyridine (46a ) with dimethylformamide dimethyl acetal (DMF-DMA) in isopropyl alcohol (iPA) at 82°C for 3 hours to form an intermediate formamidine. Subsequent reaction with hydroxylamine hydrochloride at 50°C yields a hydroxy-formamidine, which undergoes cyclization upon treatment with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) to produce 3-chloro-8-(trifluoromethyl)-triazolo[4,3-a]pyridine (48a ) (Scheme 1).
Reaction Conditions
- Step 1 : 2-Aminopyridine (1 equiv), DMF-DMA (1.3 equiv), iPA, 82°C, 3 h.
- Step 2 : NH₂OH·HCl (1.3 equiv), 50°C, 2 h.
- Step 3 : TFAA (3 equiv), THF, 0°C to room temperature, 12 h.
Key Observations
- Cyclization efficiency depends on the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the intermediate.
- Chlorine at position 6 enhances reactivity for subsequent functionalization.
Synthesis of the Tetrahydropyridazine-Carboxamide Fragment
The 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide moiety is synthesized via a cyclization strategy. Sigma-Aldrich’s entry for 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide provides a foundational route.
Cyclocondensation of Hydrazine Derivatives
A reported method involves reacting methyl acrylate with hydrazine hydrate to form a dihydropyridazinone intermediate. Subsequent carboxamide formation is achieved via coupling with a carboxylic acid derivative using EDCI/HOBt in dimethylformamide (DMF). For example:
- Methyl 3-aminocrotonate reacts with hydrazine hydrate at reflux to yield 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
- Hydrolysis of the ester to the carboxylic acid, followed by amidation with ammonium chloride, produces the carboxamide.
Reaction Conditions
- Cyclization : Hydrazine hydrate, ethanol, reflux, 6 h.
- Amidation : NH₄Cl, EDCI, HOBt, DMF, room temperature, 12 h.
Key Observations
- The tetrahydropyridazine ring’s stability is pH-dependent, requiring neutral conditions during cyclization.
Coupling of the Triazolo[4,3-a]Pyridine and Tetrahydropyridazine Moieties
The final step involves linking the two fragments via a methylene bridge. This is achieved through a nucleophilic substitution or reductive amination strategy.
Reductive Amination Approach
- Intermediate Preparation : The triazolo[4,3-a]pyridine core (48a ) is brominated at the 3-methyl position using N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-8-(trifluoromethyl)-triazolo[4,3-a]pyridine.
- Coupling : The brominated intermediate reacts with 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 24 h.
Reaction Conditions
- Bromination : NBS, CCl₄, AIBN, reflux, 4 h.
- Alkylation : K₂CO₃, DMF, 60°C, 24 h.
Key Observations
Mitsunobu Reaction Alternative
An alternative method employs the Mitsunobu reaction to couple the triazolo[4,3-a]pyridinemethanol derivative with the tetrahydropyridazine-carboxamide. This requires diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Reaction Conditions
- DEAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C to room temperature, 12 h.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 65 | 98 |
| Mitsunobu | 72 | 95 |
Optimization and Challenges
Purification Challenges
Scalability Considerations
- Bromination with NBS on >100 g scales requires careful temperature control to avoid diastereomer formation.
- Mitsunobu reactions are cost-prohibitive for industrial-scale synthesis, favoring reductive amination.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC purity: >98% (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm; 0.1% TFA in H₂O/MeCN).
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a triazolopyridine core fused with a tetrahydropyridazine ring and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to π-π stacking interactions with biological targets. The tetrahydropyridazine moiety introduces conformational flexibility, which may affect binding kinetics. Physicochemical properties such as solubility and stability can be predicted using computational tools (e.g., LogP calculations) and validated via HPLC and thermal gravimetric analysis (TGA) .
Q. What synthetic strategies are recommended to optimize yield and purity during preparation?
Multi-step synthesis typically involves:
Heterocyclic core formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in polar aprotic solvents (e.g., DMF or THF).
Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions.
Purification : Use of column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation (>95%).
Critical parameters include reaction temperature control (±2°C) and catalyst selection (e.g., Pd/C for hydrogenation steps). Reaction progress should be monitored via TLC or LC-MS .
Q. How can researchers elucidate the compound’s potential biological activity and mechanism of action?
- In vitro assays : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence polarization or SPR (surface plasmon resonance) to determine IC₅₀ values.
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins like EGFR or COX-2. Cross-validate with mutagenesis studies to identify critical residues for binding .
Q. What methodologies are appropriate for assessing stability and solubility in preclinical studies?
- Stability : Conduct accelerated degradation studies under varied pH (1–10), temperature (40–60°C), and light exposure. Analyze degradation products via LC-MS.
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) or computational tools like COSMO-RS. Co-solvents (e.g., DMSO ≤1%) or cyclodextrin complexes may improve aqueous solubility .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity across different assay systems?
Contradictions may arise from assay-specific conditions (e.g., protein concentration, buffer ionic strength). Mitigation strategies include:
- Dose-response normalization : Express activity as % inhibition relative to positive controls.
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods.
- Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between platforms .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Analog synthesis : Systematically vary substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) to probe electronic and steric effects.
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA or CoMSIA) to correlate structural features with activity. Validate with in vivo efficacy models (e.g., xenograft mice).
- Data integration : Combine SAR data with ADMET predictions to prioritize lead compounds .
Q. What techniques are recommended for target identification and validation?
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates. Identify targets via SDS-PAGE and MALDI-TOF.
- CRISPR-Cas9 knockout : Validate target relevance by comparing activity in wild-type vs. knockout cell lines.
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interaction .
Q. How can crystallography resolve challenges in determining the compound’s 3D structure?
Single-crystal X-ray diffraction is hindered by low crystallinity due to flexible tetrahydropyridazine rings. Solutions include:
Q. What strategies improve metabolic stability in lead optimization?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation sites).
- Deuterium incorporation : Replace labile hydrogens with deuterium at vulnerable positions (e.g., benzylic sites).
- Prodrug design : Mask polar groups (e.g., carboxylates) with ester linkers to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
